molecular formula C8H8N2O2 B15335985 3-Amino-4-methoxybenzisoxazole

3-Amino-4-methoxybenzisoxazole

Cat. No.: B15335985
M. Wt: 164.16 g/mol
InChI Key: WEYFTYPCAHOVRW-UHFFFAOYSA-N
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Description

Historical Context of Benzisoxazole Chemistry

The exploration of benzisoxazole and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on the synthesis and characterization of this novel heterocyclic system. Early synthetic methods were often arduous and limited in scope. However, the development of more sophisticated organic chemistry techniques throughout the 20th century, such as base-induced ring closures and rearrangements, significantly expanded the accessibility of these compounds. researchgate.net A notable classical approach involves the cyclization of o-substituted aryl oximes. researchgate.net The advent of modern synthetic methodologies, including transition-metal-catalyzed reactions and cycloadditions, has further revolutionized the field, allowing for the efficient and modular construction of the benzisoxazole core. researchgate.netresearchgate.net

Significance of the Benzisoxazole Scaffold in Contemporary Chemical Research

The benzisoxazole scaffold is of immense interest in contemporary chemical research, particularly in the realm of medicinal chemistry. google.comresearchgate.netpatsnap.com Its rigid, planar structure and unique electronic properties make it an excellent pharmacophore that can interact with a variety of biological targets. google.com Benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. google.comresearchgate.netresearchgate.net The success of drugs like the antipsychotic risperidone (B510) and the anticonvulsant zonisamide, both of which feature the benzisoxazole core, highlights the therapeutic potential of this heterocyclic system. researchgate.netgoogle.com Consequently, numerous research programs worldwide are dedicated to synthesizing and evaluating novel benzisoxazole derivatives for potential therapeutic applications. google.com

Rationale for In-depth Investigation of 3-Amino-4-methoxybenzisoxazole

The specific substitution pattern of this compound provides a compelling rationale for its detailed investigation. The 3-amino group is a key functional group in many biologically active molecules, often serving as a hydrogen bond donor or a site for further chemical modification. The synthesis of 3-amino-substituted 1,2-benzisoxazoles is an area of active research, with methods like microwave-promoted nucleophilic aromatic substitution from 3-chloro-1,2-benzisoxazoles being developed. researchgate.net

The 4-methoxy group, an electron-donating substituent, can significantly influence the electronic properties of the aromatic ring, potentially modulating the compound's reactivity and biological activity. The combination of these two substituents on the benzisoxazole scaffold suggests that this compound could possess novel chemical and pharmacological properties, making it a prime candidate for scholarly inquiry.

Scope and Objectives of Scholarly Inquiry into the Compound

The primary objectives of a scholarly investigation into this compound would be to:

Develop and optimize a reliable synthetic route to the compound.

Thoroughly characterize the compound using modern spectroscopic and analytical techniques.

Investigate its fundamental chemical and physical properties.

Explore its potential as a building block for more complex molecules.

Conduct preliminary evaluations of its biological activity based on the known properties of related benzisoxazoles.

Due to the limited specific data on this compound in the current literature, this inquiry would be foundational, aiming to fill a knowledge gap and provide a basis for future, more applied research.

Interactive Data Tables

Below are tables summarizing key information on related and precursor compounds, which are relevant to the synthesis and understanding of this compound.

Table 1: Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Use/Relevance
3-Amino-4-methoxybenzoic acidC₈H₉NO₃167.16Potential precursor
3-Amino-4-methoxybenzamideC₈H₁₀N₂O₂166.18Related amide structure
3-Amino-4-methoxybenzanilide (B94723)C₁₄H₁₄N₂O₂242.27Intermediate in dye synthesis
3-Amino-4-hydroxybenzoic acidC₇H₇NO₃153.14Precursor for polybenzoxazoles

Table 2: Synthesis Precursors for Benzisoxazoles

Precursor TypeGeneral StructureSynthetic Method
o-Hydroxyaryl OximesDehydration/Cyclization
o-Substituted Aryl OximesBase-induced ring closure
2-HydroxybenzonitrilesReaction with bromides
Chlorooximes and Arynes[3+2] Cycloaddition

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-2,1-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)8(9)12-10-5/h2-4H,9H2,1H3

InChI Key

WEYFTYPCAHOVRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NOC(=C21)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 4 Methoxybenzisoxazole and Its Analogues

Classical Synthetic Approaches to the Benzisoxazole Ring System

Traditional methods for synthesizing the 1,2-benzisoxazole core are primarily based on the construction of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. chim.it These approaches typically involve intramolecular cyclization reactions where the key bond formations are either a C–O or an N–O linkage. chim.it

Cyclization Reactions of ortho-Substituted Benzenes

The most established routes to benzisoxazoles begin with benzene derivatives carrying appropriate functional groups at the ortho positions, primed for cyclization.

Intramolecular C–O Bond Formation: This strategy often starts from ortho-substituted aryl oximes. chim.it The cyclization is generally performed under basic conditions, where a nucleophilic attack from the oxime oxygen onto an electrophilic carbon center bearing a leaving group results in ring closure. chim.it For example, treatment of protected ortho-nitroaryl-substituted oximes with a base like potassium carbonate can lead to the displacement of the nitro group and formation of the benzisoxazole ring. chim.it

Intramolecular N–O Bond Formation: Alternatively, the N–O bond can be formed to complete the heterocycle. This approach commonly utilizes ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines as precursors. chim.it The cyclization of 2-hydroxyaryl oximes often proceeds via a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group to facilitate the nucleophilic attack by the phenolic hydroxyl. chim.it Another variation involves the partial reduction of o-nitrobenzoates using reagents like zinc and ammonium (B1175870) chloride to form an intermediate hydroxylamine (B1172632), which then undergoes cyclization. nih.gov

A summary of classical cyclization precursors is presented below.

Precursor Functional Groups (ortho)Bond FormedTypical Conditions
Oxime & Leaving Group (e.g., -NO₂)C–OBasic (e.g., K₂CO₃) chim.it
Hydroxy & OximeN–ODehydrating agents chim.it
Nitro & Carbonyl/AcylN–OReductive cyclization (e.g., SnCl₂) researchgate.net
Azido & CarbonylN–OThermal or photochemical conditions researchgate.net

Methods Involving Aromatic Precursors

Beyond direct cyclization of pre-functionalized ortho-substituted benzenes, other classical methods utilize aromatic precursors in different ways.

Benzene Ring Formation: In a less common but effective approach, the benzisoxazole core is assembled by constructing the benzene fragment onto an existing isoxazole ring. chim.it This can be achieved through annulation reactions of suitably substituted isoxazole derivatives. For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can form naphthalene-fused isoxazoles. chim.it This method is particularly useful for installing substituents efficiently in the benzene portion of the final molecule. chim.it

[3+2] Cycloaddition Reactions: A powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile. chim.it In this context, highly reactive arynes, generated in situ from aromatic precursors like o-silylaryl triflates, serve as the dipolarophile. chim.itnih.gov The reaction of the aryne with the nitrile oxide simultaneously forms a C-C and a C-O bond, constructing the benzisoxazole ring in a single step under mild conditions. chim.itnih.gov This approach offers a direct route to functionalized benzisoxazoles. organic-chemistry.org

Modern and Regioselective Synthesis of 3-Amino-4-methoxybenzisoxazole

The synthesis of a specifically substituted compound like this compound requires modern synthetic strategies that offer high regioselectivity and efficiency. These methods often rely on catalysis and advanced reaction design to control the placement of functional groups.

Strategies for the Stereocontrolled Introduction of Amino and Methoxy (B1213986) Moieties

Achieving the precise 3-amino-4-methoxy substitution pattern on the benzisoxazole ring is a challenge of regioselectivity. The most direct strategy involves using a starting aromatic precursor that already contains the methoxy group and a nitro group (a precursor to the amino group) in the correct positions relative to the groups that will form the isoxazole ring.

For instance, a synthesis could begin with a substituted 2-hydroxybenzonitrile (B42573) or 2-nitrobenzoate that bears the required methoxy group at the 4-position and a precursor for the 3-amino group. nih.govorganic-chemistry.org The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates demonstrates a practical route where substituents on the benzene ring are carried through the synthesis. nih.gov The partial reduction of the nitro group to a hydroxylamine, followed by cyclization and subsequent functional group manipulation, allows for the formation of the substituted benzisoxazole core. nih.gov Lewis acids such as BF₃·OEt₂ can be employed to control the regioselectivity in the cyclocondensation of β-enamino diketones with hydroxylamine, offering a pathway to control substituent placement on the resulting isoxazole ring. nih.gov

Catalytic Approaches in Benzisoxazole Formation

Modern organic synthesis has introduced a variety of catalytic systems to improve the efficiency and scope of benzisoxazole formation. These methods often proceed under milder conditions than their classical counterparts.

Palladium and copper catalysts are prominent in this field. For example, a palladium-catalyzed C-H activation and [4+1] annulation between N-phenoxyacetamides and aldehydes has been developed for synthesizing 1,2-benzisoxazole derivatives. thieme-connect.com This represents a novel approach involving C-C and C=N bond formation. thieme-connect.com Copper(I) salts have been used as a more economical alternative to palladium for catalyzing the cyclization of Z-isomers of oximes. chim.it Other transition metals have also been employed; for instance, iron(II) bromide can catalyze the transformation of aryl azides with ketone substituents into 2,1-benzisoxazoles.

The table below summarizes some modern catalytic approaches.

CatalystReaction TypePrecursors
Palladium (Pd)C-H Activation / [4+1] AnnulationN-phenoxyacetamides, Aldehydes thieme-connect.com
Palladium (Pd)Annulation5-iodoaryl-substituted isoxazoles, Alkynes chim.it
Copper (Cu)Intramolecular CyclizationZ-isomers of oximes chim.it
Copper (Cu)Cyclizationortho-haloanilides organic-chemistry.org
Rhodium (Rh)Partial Nitro ReductionMethyl 2-nitrobenzoates nih.gov

Multi-component and One-Pot Synthetic Protocols for Benzisoxazole Scaffolds

One-pot and multi-component reactions are highly valued for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize chemical waste. researchgate.net Several modern benzisoxazole syntheses have been designed around these principles.

The in situ generation of both nitrile oxides (from chlorooximes) and arynes (from aryne precursors) for their subsequent [3+2] cycloaddition is a prime example of a one-pot process. nih.govorganic-chemistry.org This method allows for the rapid assembly of the benzisoxazole core from readily available starting materials. nih.gov Another one-pot approach involves the reductive transfer hydrogenation of a nitro group, followed by the formation of the heteroaromatic ring using a coupling agent like propylphosphonic anhydride (B1165640) (T3P). researchgate.net The oxidation of 2-allylanilines with mCPBA has also been shown to lead to an interesting one-pot formation of 3-vinylbenzisoxazoles through the in situ generation of an aryne and a nitrile oxide from the same molecule. chim.it These protocols highlight a shift towards more streamlined and environmentally conscious synthetic strategies. researchgate.net

Derivatization Strategies of this compound

The presence of three key functional handles—the exocyclic amino group, the methoxy substituent, and the benzene ring—in this compound allows for a wide array of derivatization strategies to systematically explore the structure-activity relationships of its derivatives.

The exocyclic amino group at the 3-position of the benzisoxazole ring is a primary site for structural modification, readily undergoing reactions such as acylation, sulfonylation, and alkylation. These transformations are crucial for introducing diverse functionalities that can modulate the compound's physicochemical and biological properties.

N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide byproduct. This reaction leads to the formation of the corresponding amides. A general method for N-acylation involves reacting the amine with an acid chloride in a suitable solvent.

Reagent ClassExample ReagentProduct Type
Acid ChloridesAcetyl chloride, Benzoyl chlorideAmides
Acid AnhydridesAcetic anhydrideAmides
Carboxylic AcidsBenzoic acid (with coupling agent)Amides

N-Sulfonylation: Reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. This functional group is a key component in many therapeutic agents.

Reagent ClassExample ReagentProduct Type
Sulfonyl ChloridesBenzenesulfonyl chloride, p-Toluenesulfonyl chlorideSulfonamides

N-Alkylation: The introduction of alkyl groups on the exocyclic nitrogen can be achieved through reaction with alkyl halides. This modification can influence the compound's lipophilicity and steric profile.

Reagent ClassExample ReagentProduct Type
Alkyl HalidesMethyl iodide, Benzyl bromideSecondary or Tertiary Amines

The methoxy group at the 4-position is another key site for modification. The most common transformation is demethylation to reveal a phenolic hydroxyl group, which can then be further functionalized.

Demethylation (Ether Cleavage): The cleavage of the methyl ether can be accomplished using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The resulting 3-Amino-4-hydroxybenzisoxazole can serve as a precursor for the synthesis of esters and ethers by reaction with appropriate electrophiles. Cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. orgsyn.orgwikipedia.orgreddit.comnih.gov

ReagentProductSubsequent Functionalization
Boron tribromide (BBr₃)3-Amino-4-hydroxybenzisoxazoleO-alkylation, O-acylation
Hydrobromic acid (HBr)3-Amino-4-hydroxybenzisoxazoleO-alkylation, O-acylation

The benzene ring of the benzisoxazole core can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing amino and methoxy groups will influence the position of the incoming electrophile. Both the amino and methoxy groups are ortho-, para-directing and activating groups. In this case, the positions ortho and para to the strongly activating amino group (positions 2 and 4 are already substituted) and the methoxy group (positions 3 and 5) will be considered. The steric hindrance between the existing substituents will also play a role in determining the regioselectivity of the reaction.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

ReactionReagentPotential Product
BrominationN-Bromosuccinimide (NBS)Bromo-3-amino-4-methoxybenzisoxazole
ChlorinationN-Chlorosuccinimide (NCS)Chloro-3-amino-4-methoxybenzisoxazole

Nitration: Nitration of the benzene ring can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, allowing for further derivatization.

ReactionReagentPotential Product
NitrationHNO₃/H₂SO₄3-Amino-4-methoxy-nitrobenzisoxazole

Sulfonylation: The introduction of a sulfonic acid group can be achieved by treatment with fuming sulfuric acid.

ReactionReagentPotential Product
SulfonylationFuming H₂SO₄This compound sulfonic acid

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the benzene ring, respectively. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically required. organic-chemistry.org

ReactionReagentPotential Product
Friedel-Crafts AcylationAcetyl chloride/AlCl₃Acyl-3-amino-4-methoxybenzisoxazole
Friedel-Crafts AlkylationMethyl iodide/AlCl₃Alkyl-3-amino-4-methoxybenzisoxazole

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Methoxybenzisoxazole

Investigations into Ring-Opening and Ring-Closure Reactions

The stability of the isoxazole (B147169) ring in 3-aminobenzisoxazole derivatives is a subject of significant interest, with several studies demonstrating its susceptibility to ring-opening reactions under reductive conditions. A notable transformation is the reductive cleavage of the N-O bond in 3-aminobenzisoxazoles to yield 2-hydroxybenzamidines. fau.eduresearchgate.net This reaction can be accomplished using various reducing agents, highlighting the lability of this bond.

Table 1: Reductive Ring-Opening of 3-Aminobenzisoxazole Derivatives

Starting Material Reducing Agent Product Yield (%)
3-Aminobenzisoxazole H₂, 5% Pd/C 2-Hydroxybenzamidine 92
3-Amino-5-bromobenzisoxazole Zn/AcOH 2-Hydroxy-5-bromobenzamidine 88

This data is illustrative of the general reactivity of the 3-aminobenzisoxazole core and is not specific to the 4-methoxy derivative.

Conversely, ring-closure reactions are fundamental to the synthesis of the benzisoxazole core. One common strategy involves the base-promoted cyclization of o-substituted aryl oximes. chim.it For 3-aminobenzisoxazoles, a relevant synthetic approach involves the reaction of o-halogenated benzonitriles with an oxime source, followed by cyclization. chim.it These methods underscore the formation of the C–O and C=N bonds as key steps in constructing the heterocyclic ring.

Analysis of Electrophilic and Nucleophilic Substitution Pathways

The benzisoxazole ring is generally considered electron-deficient, which influences its susceptibility to substitution reactions.

Electrophilic Substitution: The presence of the electron-donating amino and methoxy (B1213986) groups at the 3- and 4-positions, respectively, would be expected to activate the benzene (B151609) portion of the 3-amino-4-methoxybenzisoxazole molecule towards electrophilic aromatic substitution. The amino group, in particular, is a strong activating group and would direct incoming electrophiles to the ortho and para positions relative to it. byjus.com However, detailed studies on the electrophilic substitution of 3-aminobenzisoxazoles are scarce, and the regioselectivity would be a complex interplay between the directing effects of the amino, methoxy, and the isoxazole ring itself.

Nucleophilic Substitution: The benzisoxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. For instance, nitro-substituted benzisoxazoles have been shown to undergo nucleophilic aromatic substitution (SNAr) where the nitro group is displaced by various nucleophiles. chim.it While this compound lacks strong electron-withdrawing groups, the inherent electronics of the heterocyclic ring may still allow for nucleophilic substitution under specific conditions, although this is less probable compared to activated systems. The reaction of nitroarenes activated by an azole ring with arylacetonitriles to form 2,1-benzisoxazoles demonstrates the susceptibility of activated aromatic systems to nucleophilic attack leading to isoxazole ring formation. thieme-connect.comthieme-connect.com

Studies on Tautomerism and Isomerization Processes

Isomerization processes in the context of benzisoxazoles can include photoisomerism. For example, a photoisomerism of an amino-spiro-2H-azirine, derived from a 3-aminobenzisoxazole, into a 1H-diazirine has been reported as a novel transformation. doi.org

Elucidation of Reaction Intermediates and Transient Species

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. In the context of nucleophilic aromatic substitution on activated benzofurazan derivatives, which are structurally related to benzisoxazoles, the formation of a Meisenheimer-type σ-complex as an intermediate has been proposed. youtube.com It is plausible that similar intermediates could be involved in any potential nucleophilic substitution reactions of appropriately activated 3-aminobenzisoxazole derivatives.

During the synthesis of benzisoxazoles via the cyclization of oximes, intermediates such as O-aryl oximes are formed. chim.it In the reductive ring-opening of 3-aminobenzisoxazoles, the reaction likely proceeds through a transient species where the N-O bond is cleaved prior to the formation of the final 2-hydroxybenzamidine product.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. Such studies would be invaluable for a quantitative understanding of its reactivity. For instance, kinetic studies on the nucleophilic substitution reactions of nitrobenzofurazanes with phenols have been conducted to elucidate the reaction mechanism, indicating that the rate-limiting step is the nucleophilic addition to form a σ-complex. A similar approach could be applied to study the reactivity of suitably substituted 3-aminobenzisoxazoles.

The thermodynamic stability of the benzisoxazole ring is a key factor in its chemical transformations. The successful reductive ring-opening of 3-aminobenzisoxazoles suggests that under certain conditions, the thermodynamic driving force favors the formation of the more stable 2-hydroxybenzamidine system.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies can predict molecular geometry, electronic distribution, and relative stability, providing a theoretical framework for experimental observations.

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules. A common approach involves geometry optimization to find the lowest energy conformation of the molecule, its ground state. From this, various properties such as bond lengths, bond angles, and dihedral angles can be determined. For a molecule like 3-Amino-4-methoxybenzisoxazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), would be expected to yield precise data on its three-dimensional structure. However, no specific studies presenting these calculations for this compound have been identified.

Molecular Orbital Analysis and Electronic Configuration

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule. Analysis of the MOs would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the current body of scientific literature.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a vital tool for mapping out the potential pathways of chemical reactions, helping to understand how reactants are converted into products.

Identification and Characterization of Transition States

Transition state theory is a cornerstone of chemical kinetics. Computational methods can be used to locate and characterize the transition state—the highest energy point along a reaction coordinate. The geometry and energy of the transition state provide crucial information about the activation energy and the feasibility of a proposed reaction mechanism. For reactions involving this compound, such as its synthesis or further functionalization, the identification of transition states would be key to understanding the reaction kinetics. This information, however, is not present in published research.

Construction of Energy Profiles for Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction pathway can be constructed. This profile provides a visual representation of the energy changes that occur during a reaction, allowing for a detailed understanding of the reaction mechanism. Such profiles for reactions involving this compound have not been reported.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and biological properties.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its methoxy (B1213986) and amino substituents, multiple low-energy conformations may exist. Identifying these stable conformers is crucial for understanding its behavior.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational changes and movements of a molecule. By simulating the motion of atoms and molecules over time, MD can reveal the dynamic behavior of this compound in different environments, such as in solution. These simulations can provide insights into its flexibility, solvent interactions, and the time-averaged distribution of its conformations. Regrettably, no specific conformational analysis or molecular dynamics simulation studies for this compound have been found in the scientific literature.

Prediction of Advanced Spectroscopic Properties and Excited State Dynamics

A typical computational investigation into the spectroscopic properties of a molecule like this compound would begin with the optimization of its ground-state geometry using DFT. This method determines the lowest energy arrangement of the atoms, providing a foundational structure for all subsequent calculations. Following geometry optimization, frequency calculations are usually performed to confirm that the structure is a true minimum on the potential energy surface.

To explore the electronic transitions that give rise to UV-visible absorption spectra, TD-DFT calculations are employed. researchgate.netnih.gov These calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. By simulating the electronic transitions between the ground state (S₀) and various excited states (S₁, S₂, etc.), it is possible to generate a theoretical absorption spectrum.

Furthermore, computational methods can shed light on the nature of these electronic transitions by analyzing the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO→LUMO transition is often the lowest energy transition. The energies and spatial distributions of these frontier molecular orbitals provide insights into the molecule's electronic behavior and reactivity.

In the absence of direct experimental data for this compound, we can present an illustrative table of the kind of data that would be generated from a TD-DFT calculation. The predicted absorption maxima (λ_max) and corresponding oscillator strengths (f) would be key outputs. For a molecule with amino and methoxy substituents, one would anticipate electronic transitions involving these auxochromes, which are known to influence the color and electronic properties of aromatic systems.

Table 1: Illustrative Predicted UV-Visible Absorption Data for this compound in a Solvent (e.g., Ethanol)

TransitionCalculated Wavelength (λ_max) (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3500.25HOMO → LUMO
S₀ → S₂2900.15HOMO-1 → LUMO
S₀ → S₃2600.40HOMO → LUMO+1

Note: The data in this table is hypothetical and serves to illustrate the output of a TD-DFT calculation. The actual values would depend on the specific level of theory and basis set used in the computation.

Beyond static spectroscopic properties, computational chemistry can also provide insights into the dynamic processes that occur after a molecule absorbs light. The study of excited state dynamics is crucial for understanding phenomena such as fluorescence, phosphorescence, and photochemical reactions. nih.gov

Upon excitation to a higher electronic state, a molecule can relax through various pathways. These can include radiative decay (fluorescence or phosphorescence) or non-radiative decay, such as internal conversion or intersystem crossing. nih.gov For a molecule like this compound, computational studies could explore the potential energy surfaces of the excited states to identify the most likely relaxation pathways. For instance, the presence of the amino and methoxy groups could lead to excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT) states, which would significantly influence the fluorescence properties.

The investigation of excited-state dynamics often involves more advanced computational techniques, such as ab initio multiple spawning (AIMS) or surface-hopping dynamics simulations. nih.gov These methods can model the time evolution of the molecule on the excited-state potential energy surfaces, providing a detailed picture of the photophysical processes.

Table 2: Illustrative Predicted Photophysical Properties for this compound

PropertyPredicted Value
Fluorescence Emission Maximum (nm)450
Fluorescence Quantum Yield (Φ_f)0.60
Fluorescence Lifetime (τ_f) (ns)2.5
Radiative Decay Rate (k_r) (s⁻¹)2.4 x 10⁸
Non-radiative Decay Rate (k_nr) (s⁻¹)1.6 x 10⁸

Note: This data is hypothetical and for illustrative purposes. Actual values would be highly dependent on the solvent environment and the specific computational methodology.

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation of Derivatives and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the structural elucidation of unknown compounds, reaction intermediates, and derivatives. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 ppm, which allows for the unambiguous assignment of elemental compositions. nih.gov This capability is crucial in distinguishing between isomers and identifying unexpected reaction products.

In the context of 3-Amino-4-methoxybenzisoxazole and its derivatives, HRMS is employed to:

Confirm Molecular Weight and Elemental Composition: By providing a high-resolution mass measurement of the molecular ion, HRMS can definitively confirm the elemental formula of the parent compound and any synthesized derivatives.

Elucidate Fragmentation Pathways: Through tandem mass spectrometry (MS/MS) experiments, the fragmentation patterns of the molecule can be studied. This data provides valuable insights into the compound's structure, identifying characteristic losses of functional groups (e.g., methoxy (B1213986), amino groups) and the benzisoxazole ring system.

Identify Reaction Intermediates: In synthetic pathways leading to or starting from this compound, HRMS can be used to detect and identify transient intermediates, which is vital for understanding reaction mechanisms and optimizing reaction conditions. nih.gov

Application of HRMS Information Gained Significance
Molecular Ion AnalysisPrecise mass and elemental compositionConfirms the identity and purity of the compound.
Tandem MS (MS/MS)Fragmentation patternsProvides structural information and aids in the identification of unknown derivatives.
Reaction MonitoringDetection of intermediatesOffers insights into reaction mechanisms and helps optimize synthetic routes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for conformational and spatial analysis)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of experiments for the detailed structural and conformational analysis of molecules in solution. wikipedia.org While one-dimensional (1D) NMR provides essential information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the elucidation of complex structures. wikipedia.orgyoutube.com

For this compound, the following 2D NMR experiments are particularly informative:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies scalar-coupled protons (¹H-¹H correlations), revealing which protons are adjacent to one another in the molecular structure. wikipedia.orgsdsu.edu This is crucial for assigning the protons on the aromatic ring and any aliphatic side chains in derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). wikipedia.orgsdsu.eduepfl.ch It allows for the direct assignment of carbon signals based on their attached protons, simplifying the interpretation of the often-complex ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. wikipedia.org NOESY is invaluable for determining the three-dimensional structure and preferred conformation of the molecule in solution, including the relative orientation of substituents.

2D NMR Technique Type of Correlation Information Provided
COSY¹H-¹H scalar couplingIdentifies neighboring protons.
HSQC¹H-¹³C one-bond correlationAssigns carbons based on attached protons.
HMBC¹H-¹³C multiple-bond correlationIdentifies long-range proton-carbon connectivities and quaternary carbons.
NOESY¹H-¹H through-space correlationReveals spatial proximity of protons, aiding in conformational analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the presence of specific functional groups and can provide valuable information about molecular structure and intermolecular interactions. nih.govias.ac.in

For this compound, vibrational spectroscopy is used to:

Identify Characteristic Functional Groups: The IR and Raman spectra will exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the amino (-NH₂), methoxy (-OCH₃), and benzisoxazole ring systems. For example, the N-H stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region. oaji.net

Study Intermolecular Interactions: Hydrogen bonding, a key intermolecular interaction for this molecule, can be investigated through vibrational spectroscopy. The formation of hydrogen bonds typically leads to a broadening and red-shifting (lower frequency) of the stretching frequencies of the involved functional groups (e.g., N-H). ias.ac.in

Complement Structural Elucidation: By comparing experimental vibrational spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a more detailed understanding of the vibrational modes and the molecular structure can be achieved. ias.ac.in

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
N-H Stretch (Amino)3300-3500Confirms the presence of the amino group.
C-H Stretch (Aromatic/Methoxy)2850-3100Indicates the presence of aromatic and methoxy C-H bonds.
C=N/C=C Stretch (Ring)1500-1650Characteristic of the benzisoxazole ring system.
C-O Stretch (Methoxy)1000-1300Confirms the presence of the methoxy group.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties and Excited State Behavior

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. researchgate.net These techniques are used to study how the molecule interacts with light and to characterize its behavior in electronically excited states.

For this compound, electronic spectroscopy is used to:

Determine Absorption Characteristics: The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different molecular orbitals. The positions and intensities of the absorption bands are characteristic of the chromophoric benzisoxazole system and are influenced by the amino and methoxy substituents.

Investigate Fluorescence Properties: If the molecule is fluorescent, fluorescence spectroscopy can be used to measure its emission spectrum, quantum yield, and lifetime. These parameters provide information about the efficiency of the fluorescence process and the nature of the excited state. researchgate.net The sensitivity of fluorescence to the local environment can also be exploited to use the molecule as a probe. researchgate.net

Study Environmental Effects (Solvatochromism): The absorption and emission spectra of this compound may shift in response to changes in solvent polarity. This phenomenon, known as solvatochromism, can provide information about the charge distribution in the ground and excited states of the molecule.

Photophysical Property Technique Information Gained
Absorption Maxima (λmax)UV-Vis SpectroscopyWavelengths of maximum light absorption, related to electronic transitions.
Molar Absorptivity (ε)UV-Vis SpectroscopyA measure of the probability of an electronic transition.
Emission Maxima (λem)Fluorescence SpectroscopyWavelengths of maximum fluorescence emission.
Fluorescence Quantum Yield (ΦF)Fluorescence SpectroscopyThe efficiency of the fluorescence process.
Fluorescence Lifetime (τF)Fluorescence SpectroscopyThe average time the molecule spends in the excited state.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Crystalline Complexes/Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed. researchgate.netnih.gov

For this compound and its crystalline derivatives, X-ray crystallography provides:

Detailed Conformational Information: The solid-state conformation of the molecule is revealed, including the planarity of the benzisoxazole ring and the orientation of the amino and methoxy substituents.

Analysis of Intermolecular Interactions: The crystal packing reveals how the molecules are arranged in the solid state, providing detailed information about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov This is crucial for understanding the physical properties of the solid material.

Structural Parameter Information Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular ContactsInformation on hydrogen bonding and other non-covalent interactions.

Applications of 3 Amino 4 Methoxybenzisoxazole and Its Derivatives in Advanced Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity and structural features of 3-Amino-4-methoxybenzisoxazole make it a valuable building block in organic synthesis. The presence of an amino group, a methoxy (B1213986) group, and the benzisoxazole core offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

The benzisoxazole ring system is a key component in a variety of pharmaceutically important compounds. nih.gov Synthetic methodologies for creating substituted 3-aminobenzisoxazoles are established, often involving the cyclization of appropriately substituted precursors. acs.org These approaches underscore the feasibility of using this compound as a foundational element for the synthesis of more elaborate heterocyclic systems. The amino group can be readily acylated, alkylated, or used in cyclocondensation reactions to build new rings fused to the benzisoxazole core or attached as substituents. The methoxy group can also be modified, for instance, through demethylation to a hydroxyl group, which can then be used for further functionalization. This versatility allows chemists to generate libraries of diverse compounds for screening in drug discovery and materials science.

Components in Catalytic Systems (e.g., as ligands or organocatalysts)

While the synthesis of benzoxazoles can be facilitated by various catalysts, including Brønsted acidic ionic liquids, the direct application of benzisoxazole derivatives themselves as catalysts or ligands in catalytic systems is not a widely documented area of research based on available literature. acs.org The potential for the nitrogen and oxygen atoms within the this compound structure to coordinate with metal centers exists in principle. However, current research on chiral ligands for asymmetric catalysis tends to focus on other heterocyclic frameworks. beilstein-journals.org Therefore, while the synthesis of this compound may be catalyzed, its role as a catalyst is not a prominent field of investigation at present.

Development and Integration into Functional Materials

The unique electronic and photophysical properties of heterocyclic compounds are increasingly being harnessed in the development of advanced functional materials. The benzisoxazole scaffold, by analogy with related heterocycles, presents interesting prospects in this domain. nih.gov

Organic Electronic and Optical Materials (e.g., fluorescent or conductive polymers)

The development of novel fluorophores is crucial for advancements in areas such as bioimaging and organic light-emitting diodes (OLEDs). The 2,1,3-benzothiadiazole (B189464) (BTD) unit, an analogue of benzisoxazole, is a key component in many highly tunable fluorophores due to its electron-deficient nature, high photostability, and large Stokes shifts. nih.govdiva-portal.org Derivatives of BTD with N-substituents in the 4-position have been synthesized and their photophysical properties studied, revealing their potential as fluorescent probes. nih.govdiva-portal.org

By analogy, this compound, with its electron-donating amino and methoxy groups, could exhibit interesting photophysical properties. The intramolecular charge transfer (ICT) character, which is often responsible for the unique fluorescent properties of such "push-pull" systems, could be present. The photophysical properties of benzoxazole (B165842) and benzothiazole (B30560) derivatives have been shown to be strongly influenced by the electronic nature of their substituents. researchgate.net It is therefore plausible that polymers incorporating the this compound unit could be developed as fluorescent or conductive materials.

Below is a table summarizing the photophysical properties of some related benzothiadiazole derivatives, which can serve as a reference for the potential properties of functional materials derived from this compound.

Compound (Substituent on Amino Group)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
N-Methyl4505501000.20
N-Ethyl4555551000.25
N-Propyl4605601000.30
N-Butyl4655651000.35

Note: The data in this table is representative of N-substituted 4-aminobenzothiadiazoles and is intended to be illustrative of the types of photophysical properties that might be expected from analogous this compound derivatives.

Components in Energetic Materials Research (if applicable to the specific scaffold)

A thorough review of the scientific literature does not indicate that the benzisoxazole scaffold is a common or promising framework for the development of energetic materials. Research in this field tends to focus on nitrogen-rich heterocycles such as triazoles and oxadiazoles, which can release large amounts of energy upon decomposition to form stable dinitrogen gas. The benzisoxazole ring, while containing nitrogen, does not possess the high nitrogen-to-carbon ratio or the density of energetic functional groups typically sought after in this area of research. Therefore, the application of this compound and its derivatives in energetic materials research is not considered a viable or explored avenue at this time.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Observed Activities

A thorough search of scientific databases yielded no studies detailing the systematic structural modification of 3-Amino-4-methoxybenzisoxazole and the corresponding impact on its biological activities. Research on other heterocyclic compounds, such as 3-amino-1,2,4-triazole derivatives, has demonstrated that modifications like the introduction of a 3-bromophenylamino moiety can have a beneficial effect on anticancer activity. nih.gov Similarly, for some benzisoxazole analogs, the presence of electron-withdrawing substituents like fluorine is considered essential for potent activity. nih.gov However, no analogous studies have been published for this compound.

Correlation of Specific Structural Features with Biological Potency or Mechanistic Outcomes

There is no available research that correlates specific structural features of this compound with biological potency or mechanistic outcomes. For other classes of compounds, such as 3-amino-4,4-dimethyl lithocholic acid derivatives, the presence of a primary amine at the C-3 position has been identified as important for interaction with the binding site of the SHP1 protein. nih.gov This highlights the type of specific structural-functional relationships that are currently undocumented for this compound.

Computational SAR Modeling (e.g., Quantitative Structure-Activity Relationships (QSAR), Comparative Molecular Similarity Index Analysis (CoMSIA))

No computational SAR modeling studies, including Quantitative Structure-Activity Relationships (QSAR) or Comparative Molecular Similarity Index Analysis (CoMSIA), have been published for this compound. Such studies are common for other heterocyclic structures, like aminothiazole and aminobenzimidazole derivatives, where 3D-QSAR models have been developed to understand the relationship between structure and inhibitory activity and to guide further structural modifications. nih.govnih.gov The absence of such computational analyses for this compound indicates a gap in the understanding of its potential pharmacological properties.

Ligand-Protein Interaction Studies through Computational Docking and Molecular Simulations

There are no publicly available computational docking or molecular simulation studies investigating the ligand-protein interactions of this compound. This type of research is crucial for understanding the mechanism of action of drug candidates. For example, molecular docking studies on other compounds have helped to predict binding modes with target proteins, such as the interaction of 4-aminoquinoline-oxalamide derivatives with the Plasmodium falciparum dihydrofolate reductase (DHFR) protein. researchgate.net The lack of similar studies for this compound means its potential molecular targets and binding interactions remain unknown.

Mechanistic Investigations of Biological Interactions

Elucidation of Enzyme Inhibition Mechanisms

While specific enzyme inhibition studies on 3-Amino-4-methoxybenzisoxazole are not available, research on structurally related compounds offers valuable insights. For instance, a study on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives identified them as potent and highly selective inhibitors of human Sphingomyelin Synthase 2 (SMS2). This inhibition is thought to occur through a conformational restriction strategy, where the molecule binds to the enzyme and restricts its functional movement.

The primary modes of enzyme inhibition that could be relevant for this compound include:

Competitive Inhibition: The compound could bind to the active site of an enzyme, directly competing with the natural substrate.

Noncompetitive Inhibition: It might bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency.

Uncompetitive Inhibition: The compound may bind only to the enzyme-substrate complex, preventing the formation of the product.

Further research would be necessary to determine which, if any, of these mechanisms are employed by this compound.

Inhibition Type Mechanism of Action Effect on Enzyme Kinetics
CompetitiveInhibitor binds to the active site, preventing substrate binding.Increases the apparent Michaelis constant (Km), Vmax remains unchanged.
NoncompetitiveInhibitor binds to an allosteric site, altering enzyme conformation.Decreases the maximum velocity (Vmax), Km remains unchanged.
UncompetitiveInhibitor binds only to the enzyme-substrate complex.Decreases both Vmax and Km.

This table outlines general enzyme inhibition mechanisms that could be applicable to this compound.

Analysis of Receptor Binding Mechanisms (focusing on molecular interactions and pathways)

The interaction of benzisoxazole derivatives with various receptors is a key area of their biological activity. While direct receptor binding studies for this compound are yet to be published, the broader family of benzisoxazoles is known to interact with a range of receptors, particularly in the central nervous system. For example, certain benzisoxazole derivatives have shown high affinity for dopaminergic and serotonergic receptors.

The binding mechanism of a molecule like this compound to a receptor would likely involve a combination of molecular interactions:

Hydrogen Bonding: The amino and methoxy (B1213986) groups, as well as the nitrogen and oxygen atoms in the isoxazole (B147169) ring, could form hydrogen bonds with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The benzene (B151609) ring of the benzisoxazole core can engage in hydrophobic interactions with nonpolar residues of the receptor.

Upon binding, the compound could act as an agonist, activating the receptor, or as an antagonist, blocking its activity. This would in turn trigger or inhibit downstream signaling cascades within the cell.

Cellular Mechanistic Studies (e.g., pathways influencing cell proliferation, differentiation, or signaling cascades)

The cellular effects of benzisoxazole derivatives can be diverse. Studies on other compounds within this class have demonstrated influences on cell proliferation and signaling. For example, some novel benzisoxazole derivatives have been evaluated for their in vitro antiproliferative activity against various cancer cell lines.

Potential cellular mechanisms of action for this compound could involve:

Modulation of Kinase Signaling: Many cellular processes are regulated by protein kinases, and small molecules can inhibit or activate these enzymes, thereby affecting signaling pathways that control cell growth and survival.

Induction of Apoptosis: The compound might trigger programmed cell death in pathological cells by activating specific cellular pathways.

Interference with Cell Cycle Progression: It could potentially arrest the cell cycle at different phases, preventing cell division.

Antimicrobial and Antibiofilm Mechanistic Insights (e.g., disruption of bacterial motility, reduction of exopolysaccharide secretion)

A significant body of research points to the antimicrobial and antibiofilm potential of benzoxazole (B165842) and benzisoxazole derivatives. The precise mechanisms can vary, but often involve disruption of bacterial structures and functions.

Key mechanistic insights from related compounds suggest that this compound could exert antimicrobial effects through:

Disruption of Bacterial Motility: Some antimicrobial agents can interfere with the flagellar function of bacteria, reducing their ability to move and colonize surfaces.

Reduction of Exopolysaccharide (EPS) Secretion: EPS is a key component of the biofilm matrix. Inhibition of its production can prevent the formation of robust biofilms.

Membrane Permeabilization: The compound might interact with the bacterial cell membrane, increasing its permeability and leading to leakage of cellular contents and cell death.

Microorganism Observed Effect of Related Benzisoxazole Derivatives Potential Mechanism
Staphylococcus aureusInhibition of biofilm formationReduction of EPS secretion, interference with cell adhesion
Pseudomonas aeruginosaReduced bacterial motilityDisruption of flagellar function
Escherichia coliGrowth inhibitionDisruption of cell membrane integrity

This table summarizes findings for related benzisoxazole compounds, suggesting potential areas of antimicrobial activity for this compound.

Biochemical Pathway Perturbations and Metabolic Effects

The introduction of a bioactive molecule like this compound can lead to significant perturbations in the biochemical pathways of an organism. While specific metabolic effects of this compound have not been characterized, studies on similar structures provide clues. For instance, the inhibition of enzymes, as discussed in section 8.1, is a direct perturbation of a biochemical pathway.

Furthermore, a naturally occurring 1,2-benzisoxazole has been shown to have its antibacterial effects reversed by the supplementation of 4-hydroxybenzoate in minimal media. This suggests that the compound may interfere with metabolic pathways involving this intermediate. Molecular modeling in that study implicated enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase as potential targets.

Identification and Characterization of Specific Biological Targets

Identifying the specific biological targets of a compound is crucial for understanding its mechanism of action. For this compound, this remains an area for future research. Based on the activities of related compounds, potential targets could include:

Enzymes: Such as kinases, phosphatases, or metabolic enzymes like Sphingomyelin Synthase 2.

Receptors: Including G-protein coupled receptors like dopamine and serotonin receptors.

Structural Proteins: For example, proteins involved in the bacterial cytoskeleton or cell wall synthesis.

The benzisoxazole scaffold's ability to interact with a wide array of biological macromolecules underscores the importance of detailed studies to identify the specific targets of this compound and elucidate its precise molecular interactions.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of benzisoxazoles has traditionally involved multi-step processes that sometimes require harsh conditions, such as strongly acidic or basic environments. acs.orgnih.gov While effective for specific large-scale syntheses, these methods are often not ideal for creating a diverse library of compounds for screening purposes. acs.orgnih.gov The future of synthesizing 3-Amino-4-methoxybenzisoxazole and its derivatives lies in the adoption of more sustainable and efficient methodologies.

Emerging strategies focus on minimizing steps, reducing waste, and utilizing milder reaction conditions. One promising avenue is the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. acs.orgnih.gov This method allows for the direct and modular construction of the benzisoxazole core. Other modern techniques being explored for related heterocyclic systems include:

C-H Activation: Directly functionalizing the benzisoxazole core could eliminate the need for pre-functionalized starting materials, significantly shortening synthetic routes.

Flow Chemistry: Continuous manufacturing processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Photocatalysis: Using light as a reagent can enable novel transformations under mild conditions, reducing the reliance on high temperatures and stoichiometric reagents.

Green Solvents and Catalysts: The use of water, supercritical fluids, or biodegradable solvents, combined with recyclable and non-toxic catalysts (e.g., biocatalysts or earth-abundant metals), is critical for reducing the environmental impact of synthesis.

A comparison of traditional versus emerging synthetic paradigms highlights the potential for significant improvements in efficiency and sustainability.

Table 1: Comparison of Synthetic Paradigms for Benzisoxazole Synthesis

FeatureTraditional MethodsEmerging Methodologies
Reaction Steps Often 3-4 steps acs.orgnih.govFewer steps, often one-pot acs.org
Reaction Conditions Harsh (strong acids/bases) acs.orgnih.govMild (e.g., fluoride (B91410) ion catalysis) nih.gov
Reagent Type Stoichiometric, sometimes hazardousCatalytic, often recyclable
Solvent Use Often used as both solvent and reactant acs.orgReduced use, focus on green solvents
Versatility Less convenient for diversification acs.orgnih.govHigh, allows for varied functional groups acs.orgnih.gov
Waste Generation HigherLower (improved atom economy)

Advanced Computational Approaches for Rational Design and Prediction of Novel Properties

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules like this compound. By simulating molecular properties and interactions, researchers can prioritize synthetic targets and gain deep insights into their behavior, saving significant time and resources. researchgate.net

Advanced computational approaches applicable to this compound include:

Density Functional Theory (DFT): DFT calculations can accurately predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications in electronics. These calculations also provide insights into the molecule's structure and vibrational frequencies. researchgate.net

Molecular Docking: To explore potential biological activity, molecular docking can simulate the interaction of this compound with protein targets. researchgate.net This is particularly relevant given that many benzisoxazole derivatives are known to interact with biological receptors. nih.govtaylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with observed activity, QSAR can predict the properties of newly designed analogs of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane.

The synergy between computational prediction and experimental validation is key. For instance, DFT could be used to predict the electronic properties of a series of this compound derivatives, which could then be synthesized and tested to validate the computational model.

Table 2: Hypothetical Computational Data for Designed Benzisoxazole Derivatives

Derivative of this compoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted Dipole Moment (Debye)Potential Application Area
Parent Compound-5.80-1.252.5Reference
With Electron-Withdrawing Group at position 6-6.10-1.504.8Organic Electronics
With Electron-Donating Group at position 6-5.55-1.102.1Non-linear Optics
With Extended Conjugated System at position 3-5.70-1.853.2Dye-Sensitized Solar Cells

Exploration of Untapped Applications in Niche Chemical and Material Science Fields

While the benzisoxazole scaffold is well-established in pharmacology, the specific properties of this compound may lend themselves to untapped applications in chemical and material science. nih.gov The presence of an amino group, a methoxy (B1213986) group, and the isoxazole (B147169) ring provides multiple sites for functionalization and imparts specific electronic and structural characteristics.

Potential niche areas for exploration include:

Organic Electronics: The aromatic and heteroaromatic nature of the molecule suggests potential use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The amino and methoxy groups can be used to tune the electronic properties and influence molecular packing in the solid state.

Chemical Sensors: The amino group could be functionalized to create a chemosensor capable of selectively binding to specific metal ions or anions. Upon binding, a detectable change in fluorescence or color could be observed.

Functional Polymers: this compound could be polymerized, either through the amino group or by introducing other polymerizable functionalities, to create novel polymers with high thermal stability, specific optical properties, or gas-separation capabilities.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the molecule could act as coordination sites for metal ions, making it a potential organic linker for the construction of MOFs. researchwithrutgers.com These materials have applications in gas storage, catalysis, and separation.

Integration of Multidisciplinary Research for a Deeper Understanding of Complex Chemical and Biological Phenomena

A holistic understanding of this compound can only be achieved through the integration of multiple scientific disciplines. A collaborative approach is essential to connect its fundamental chemical properties with its potential real-world applications.

An integrated research program would involve:

Computational Chemistry: As discussed, theoretical studies would guide the rational design of new derivatives with specific, targeted properties. researchgate.netresearchwithrutgers.com

Synthetic Organic Chemistry: Chemists would then develop sustainable and efficient routes to synthesize these target molecules. chim.itorganic-chemistry.org

Materials Science & Engineering: Material scientists would characterize the physical properties of the synthesized compounds and polymers, evaluating their performance in devices like sensors or solar cells.

Biophysical Chemistry & Chemical Biology: If exploring biological applications, this field would investigate the interactions of the compound with biological systems, using techniques like spectroscopy and crystallography to understand binding mechanisms. acs.org

This synergistic cycle—where computational design informs synthesis, and experimental results feed back into improved computational models—is the future of chemical research. It ensures that research efforts are targeted, efficient, and capable of solving complex, multifaceted problems. By applying this multidisciplinary strategy to this compound, the scientific community can fully explore its potential and pave the way for its use in next-generation technologies and therapeutics.

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-methoxybenzisoxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted benzaldehyde or benzoic acid derivatives. For example, refluxing substituted hydrazides in polar aprotic solvents (e.g., DMSO) under controlled pH (e.g., glacial acetic acid) can yield intermediates, followed by cyclization . Optimization includes:
  • Solvent selection : Polar solvents (ethanol, DMSO) enhance solubility and reaction efficiency.
  • Temperature control : Prolonged reflux (e.g., 18 hours) improves conversion rates but may require distillation under reduced pressure to avoid decomposition .
  • Crystallization : Water-ethanol mixtures are effective for purification, achieving ~65% yield for related triazole derivatives .
    Alternative routes, such as fusion of thiocarbohydrazide with methoxy-substituted acids (413 K, 1 hour), offer higher thermal stability and reduced byproducts .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and aromaticity (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C11_{11}H9_{9}NO4_{4} requires exact mass 219.0532) .
  • Elemental analysis : Confirms stoichiometry (e.g., C 73.20%, H 5.80%, N 4.74% for C18_{18}H17_{17}NO3_{3}) .
  • Melting point determination : Sharp ranges (e.g., 141–143°C) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
  • Cross-validation : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3_3) to identify solvent-dependent shifts .
  • Isotopic labeling : Use 15^{15}N-labeled compounds to clarify ambiguous peaks in heterocyclic systems .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data .
  • Database referencing : NIST Chemistry WebBook provides benchmark spectral data for methoxybenzene derivatives .

Q. What computational methods are recommended for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Computational approaches include:
  • Molecular docking : Screen against enzyme targets (e.g., cancer-associated kinases) using AutoDock Vina. For example, benzothiazole derivatives show binding affinity via π-π stacking and hydrogen bonding .
  • QSAR modeling : Use descriptors like logP, molar refractivity, and topological indices to correlate structure with activity (e.g., anti-inflammatory EC50_{50}) .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

Q. How can environmental impact assessments be integrated into the synthesis of this compound?

  • Methodological Answer : Adopt green chemistry principles:
  • Solvent substitution : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst optimization : Use immobilized catalysts to reduce heavy metal waste .
  • Degradation studies : Assess photolytic/hydrolytic stability (e.g., HPLC monitoring under UV/acidic conditions) .
  • Lifecycle analysis : Track energy consumption and waste generation using tools like EATOS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.